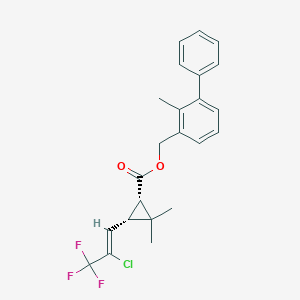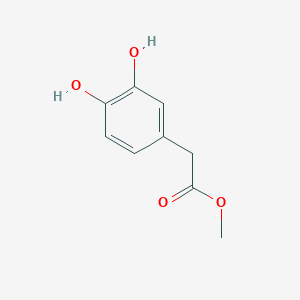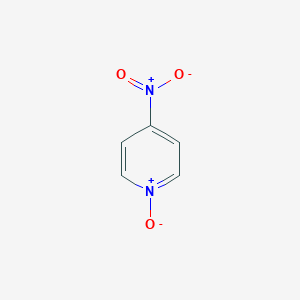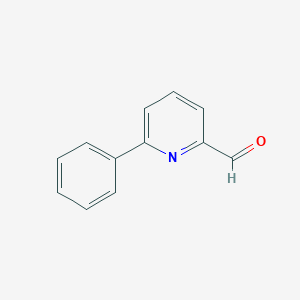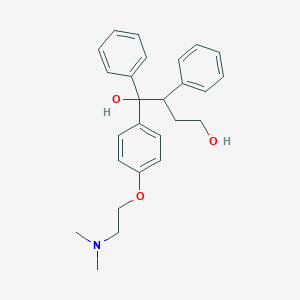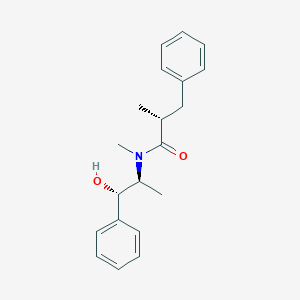
(1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide
Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography can be used to determine the absolute configuration of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc .Scientific Research Applications
Synthesis and Chemical Properties
- (1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide is a product derived from the synthesis and diastereoselective alkylation of pseudoephedrine amides. This process is notable for its acylation and C-alkylation, highlighting the compound's significance in stereoselective reactions (Myers & Yang, 2003).
Pharmacological and Biological Interactions
- Ephedrine and its alkaloids, including various isomers, have been extensively studied for their direct effects on human beta-adrenergic receptor subtypes. Research has shown that these isomers exhibit diverse levels of potency and agonist activity, demonstrating the nuanced pharmacological interactions of compounds related to (1S,2S)-Pseudoephedrine (Vansal & Feller, 1999).
Environmental Impact and Degradation
- The degradation and environmental impact of ephedrine isomers, including pseudoephedrine variants, have been examined. Notably, some isomers show significant degradation in biotic conditions, while others are more persistent, raising concerns about their environmental stability and potential toxicity (Rice et al., 2018).
Spectroscopic and Analytical Studies
- Spectroscopic studies have been conducted on (1S,2S)-N-methyl pseudoephedrine and its complexes, providing insight into the molecule's interaction with various achiral and chiral solvent molecules. These studies are crucial for understanding neurotransmitter functions and interactions in biological systems (Giardini Guidoni et al., 2006).
Stereochemical Analysis in Forensics
- The stereochemical analysis of ephedrine and its stereoisomers, including pseudoephedrine, has been applied in forensic science for drug profiling. This approach highlights the importance of understanding the stereostructure of compounds related to (1S,2S)-Pseudoephedrine in the context of illicit drug synthesis and identification (Segawa et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N,2-dimethyl-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-15(14-17-10-6-4-7-11-17)20(23)21(3)16(2)19(22)18-12-8-5-9-13-18/h4-13,15-16,19,22H,14H2,1-3H3/t15-,16+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSOZNKAYZZSLZ-JTDSTZFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(=O)N(C)C(C)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)C(=O)N(C)[C@@H](C)[C@H](C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446599 | |
| Record name | (1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide | |
CAS RN |
159345-06-9 | |
| Record name | (1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




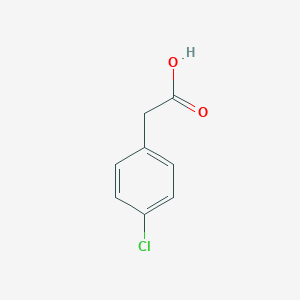
![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)
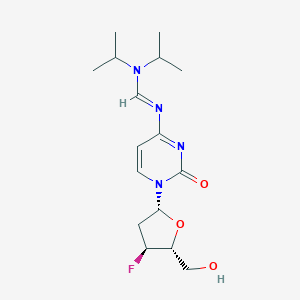

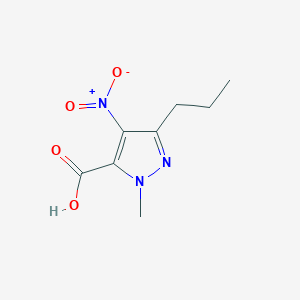
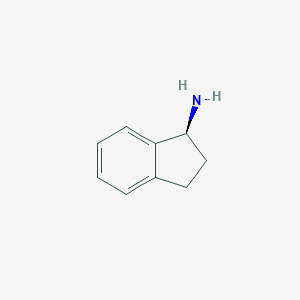
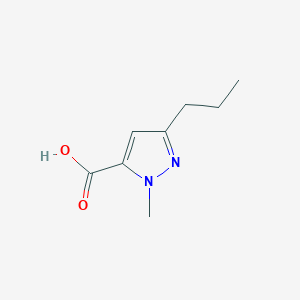
![(1'R,5'S,6'S,9'S,10'S,13'R)-5'-Methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol](/img/structure/B131948.png)
